molecular formula C18H24N2O3S B2699113 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2310102-62-4

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2699113
CAS No.: 2310102-62-4
M. Wt: 348.46
InChI Key: DNAFLMUVNMLOIT-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and a diazepane ring, which are connected through a methanone linkage. The presence of these distinct structural motifs makes this compound an interesting subject for various chemical and biological studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursorsThe final step often involves the coupling of these two fragments through a methanone linkage under controlled conditions, such as the use of specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and diazepane, such as:

Uniqueness

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane lies in its specific combination of structural motifs, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(17-12-22-15-4-1-2-5-16(15)23-17)20-8-3-7-19(9-10-20)14-6-11-24-13-14/h1-2,4-5,14,17H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAFLMUVNMLOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2COC3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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